molecular formula C17H19NO4 B4750449 4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide

4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide

Cat. No.: B4750449
M. Wt: 301.34 g/mol
InChI Key: FZDVGIWDYJWWJL-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H17NO4 It is a benzamide derivative characterized by the presence of methoxy groups and a phenoxyethyl side chain

Preparation Methods

The synthesis of 4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 3-methoxyphenol in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide. This can lead to the formation of various substituted derivatives.

Scientific Research Applications

4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for investigating biological activity.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing. Its ability to interact with specific molecular targets makes it a compound of interest in drug discovery.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups play a crucial role in binding to these targets, influencing their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide can be compared with other benzamide derivatives, such as:

    4-methoxy-N-(4-methoxyphenyl)benzamide: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide:

    4-methoxy-N-(2,2,2-trichloro-1-phenylamino-ethyl)benzamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-8-6-13(7-9-14)17(19)18-10-11-22-16-5-3-4-15(12-16)21-2/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDVGIWDYJWWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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